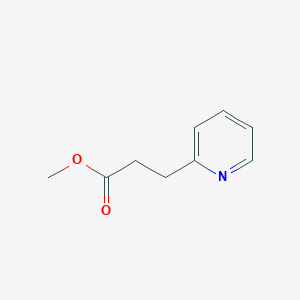

Methyl 3-(2-Pyridyl)propanoate

Description

Methyl 3-(2-pyridyl)propanoate is an organic compound featuring a pyridine ring attached to a propanoate ester. The pyridine moiety contributes to its aromatic and basic properties, while the ester group enhances reactivity in hydrolysis or nucleophilic substitution reactions. This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing heterocyclic derivatives. Structural determination of such compounds often employs X-ray crystallography tools like SHELX programs, which are widely used for small-molecule refinement .

Below, we compare these analogs in detail.

Properties

IUPAC Name |

methyl 3-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCDIGGUGPUMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434447 | |

| Record name | 2-Pyridinepropanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28819-26-3 | |

| Record name | 2-Pyridinepropanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification: One common method to synthesize Methyl 3-(2-Pyridyl)propanoate involves the esterification of 3-(2-Pyridyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, the compound can be produced using similar esterification methods but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired ester product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(2-Pyridyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry:

Organic Synthesis: Methyl 3-(2-Pyridyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine:

Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Industry:

Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-(2-Pyridyl)propanoate exerts its effects depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, participating in catalytic reactions. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of Methyl 3-(2-pyridyl)propanoate include derivatives with substitutions on the pyridine ring (e.g., amino, hydroxy, chloro, or cyano groups) or modifications to the ester chain. These changes significantly alter physicochemical properties, reactivity, and applications.

Data Table: Comparative Analysis of Pyridyl Propanoate Derivatives

*Estimated pKa based on pyridine’s typical basicity (pKa ~2.5 for pyridinium ion).

Key Findings from Comparative Analysis

Substituent Effects on Physical Properties Chloro and Amino Groups: Methyl (3S)-3-amino-3-(4-chloro(2-pyridyl))propanoate exhibits a higher predicted boiling point (314.8°C) and density (1.275 g/cm³) compared to the parent compound, likely due to increased molecular weight and polarity from the chloro group .

Reactivity and Synthesis Cyano-Substituted Derivatives: Compound 10 in features a conjugated cyano-pyridinyl system, synthesized via reactions with aromatic amines and acetic acid. This suggests that electron-withdrawing groups like cyano enhance electrophilic reactivity, enabling applications in heterocyclic chemistry . Chloro-Substituted Analogs: The chloro group in Methyl (3S)-3-amino-3-(4-chloro(2-pyridyl))propanoate may facilitate nucleophilic aromatic substitution, making it a candidate for further functionalization in drug discovery .

Acidity and Basicity The predicted pKa of 6.56 for Methyl (3S)-3-amino-3-(4-chloro(2-pyridyl))propanoate reflects the amino group’s basicity, which contrasts with the parent compound’s pyridine-dominated acidity (pKa ~2.5). This difference impacts solubility and interaction with biological targets .

Biological Activity

Methyl 3-(2-Pyridyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a propanoate backbone with a pyridine ring at the second position, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 187.24 g/mol. The compound is identified by its CAS number 28819-26-3.

Biological Activity Overview

Recent studies have indicated various biological activities associated with this compound, including:

- Anticoagulant Activity : The compound has shown promise as a thrombin inhibitor, which is crucial for preventing blood clots. In silico studies suggest effective binding to thrombin, indicating its potential as a lead compound in drug development for anticoagulant therapies.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit selective activity against pathogens such as Chlamydia and other bacterial strains. These compounds can serve as starting points for developing new antibiotics .

- Enzyme Interaction : It has been utilized in studies focusing on enzyme-substrate interactions and receptor binding, highlighting its role in biochemical pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

-

Thrombin Inhibition :

- A study demonstrated that this compound effectively interacts with thrombin, showcasing potential for anticoagulant drug development. Molecular docking simulations confirmed favorable interactions within the active site of thrombin.

- Antimicrobial Activity :

- Cell Viability Assays :

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as either an agonist or antagonist, modulating various biochemical pathways depending on the target involved.

Comparison with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 3-(3-Pyridyl)propanoate | Similar structure with different position | Moderate thrombin inhibition |

| Methyl 3-(4-Pyridyl)propanoate | Different substituent position | Enhanced antimicrobial properties |

| Ethyl 2-(1-Piperidinyl)propanoate | Different core structure | Used in receptor binding studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.